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Compound Name: para-iodoHoechst 33258

Cat. No.: B1139311 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Para-iodoHoechst 33258 is a fluorescent dye belonging to the Hoechst family of bis-

benzimidazole stains. These dyes are renowned for their ability to bind to the minor groove of

DNA, exhibiting a strong preference for adenine-thymine (A-T) rich sequences.[1] Upon binding

to double-stranded DNA, the fluorescence of para-iodoHoechst 33258 is significantly

enhanced, making it a valuable tool for visualizing and quantifying DNA in a variety of

applications, including fluorescence microscopy, flow cytometry, and cell cycle analysis. The

introduction of an iodine atom at the para position of the terminal phenyl ring is intended to

modulate the photophysical and binding properties of the parent Hoechst 33258 molecule,

potentially offering advantages in specific experimental contexts. This guide provides a

comprehensive overview of the core properties, experimental protocols, and technical data

related to para-iodoHoechst 33258.

Core Properties and Mechanism of Action
Like its parent compound, para-iodoHoechst 33258 is a cell-permeant dye that can be used

for staining both live and fixed cells.[1] The fundamental mechanism of action involves the non-

intercalative binding to the A-T rich regions of the DNA minor groove. This interaction is

primarily driven by van der Waals forces and hydrogen bonding. The binding of the dye to DNA

leads to a conformational restriction and protection from non-radiative decay pathways,

resulting in a substantial increase in its fluorescence quantum yield.
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Data Presentation: Physicochemical and
Spectroscopic Properties
Quantitative data for para-iodoHoechst 33258 is not as extensively documented as for its

parent compound, Hoechst 33258. The following table summarizes the available data for

Hoechst 33258, which can be used as a close approximation for para-iodoHoechst 33258. It

is important to note that the presence of the iodine atom may cause slight shifts in the spectral

properties.

Property Value (for Hoechst 33258) Reference

Molecular Formula
C₂₅H₂₄IN₆O (para-iodoHoechst

33258)
-

Excitation Maximum (λex) ~350 nm (bound to DNA) --INVALID-LINK--

Emission Maximum (λem) ~461 nm (bound to DNA) --INVALID-LINK--

Molar Extinction Coefficient (ε) ~42,000 M⁻¹cm⁻¹ at 346 nm --INVALID-LINK--

Quantum Yield (Φ) ~0.4 (bound to DNA) --INVALID-LINK--

Dissociation Constant (Kd)

Varies with DNA sequence,

typically in the nanomolar

range

[Various scientific publications]

Solubility Soluble in water and DMSO --INVALID-LINK--

Experimental Protocols
The following are detailed methodologies for key experiments using para-iodoHoechst 33258,

adapted from established protocols for the Hoechst dye family.

Live Cell Staining for Fluorescence Microscopy
Objective: To visualize the nuclei of living cells.

Materials:

para-iodoHoechst 33258 stock solution (1 mg/mL in DMSO)
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Complete cell culture medium

Phosphate-buffered saline (PBS)

Live-cell imaging dish or chambered coverglass

Fluorescence microscope with a DAPI filter set (Excitation: ~350 nm, Emission: ~460 nm)

Protocol:

Cell Preparation: Seed cells on a live-cell imaging dish or chambered coverglass and culture

until they reach the desired confluency.

Staining Solution Preparation: Prepare a working solution of para-iodoHoechst 33258 by

diluting the stock solution to a final concentration of 1-5 µg/mL in complete cell culture

medium.

Staining: Remove the existing culture medium from the cells and add the staining solution.

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 10-30 minutes.

Washing (Optional): The dye can be imaged without washing. However, for reduced

background fluorescence, the staining solution can be removed and the cells washed twice

with pre-warmed PBS or complete medium.

Imaging: Image the cells using a fluorescence microscope equipped with a DAPI filter set.

Fixed Cell Staining for Fluorescence Microscopy
Objective: To visualize the nuclei of fixed cells.

Materials:

para-iodoHoechst 33258 stock solution (1 mg/mL in DMSO)

Phosphate-buffered saline (PBS)

4% Paraformaldehyde (PFA) in PBS
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0.1% Triton X-100 in PBS (for permeabilization)

Mounting medium

Coverslips and microscope slides

Fluorescence microscope with a DAPI filter set

Protocol:

Cell Preparation: Grow cells on coverslips in a petri dish.

Fixation: Wash the cells once with PBS and then fix with 4% PFA in PBS for 15 minutes at

room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room

temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

Staining: Prepare a working solution of para-iodoHoechst 33258 at a concentration of 1

µg/mL in PBS. Add the staining solution to the coverslips and incubate for 5-15 minutes at

room temperature, protected from light.

Washing: Wash the coverslips three times with PBS.

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting

medium.

Imaging: Image the slides using a fluorescence microscope with a DAPI filter set.

Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the distribution of cells in different phases of the cell cycle.

Materials:
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para-iodoHoechst 33258 stock solution (1 mg/mL in DMSO)

Phosphate-buffered saline (PBS)

70% Ethanol (ice-cold)

RNase A (100 µg/mL)

Flow cytometer with UV excitation capabilities

Protocol:

Cell Preparation: Harvest cells by trypsinization (for adherent cells) or centrifugation (for

suspension cells). Wash the cells once with PBS.

Fixation: Resuspend the cell pellet in ice-cold PBS. While vortexing gently, add ice-cold 70%

ethanol dropwise to a final concentration of approximately 70%. Incubate on ice for at least

30 minutes (or at -20°C for longer storage).

Washing: Centrifuge the fixed cells and wash twice with PBS.

Staining: Resuspend the cell pellet in a staining solution containing 1-10 µg/mL of para-
iodoHoechst 33258 and 100 µg/mL of RNase A in PBS.

Incubation: Incubate for 30 minutes at room temperature in the dark.

Analysis: Analyze the stained cells on a flow cytometer using UV excitation and collecting the

blue fluorescence emission.

Visualizations
Experimental Workflow for Live Cell Staining
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Live Cell Staining Workflow

Seed cells in imaging dish
Prepare para-iodoHoechst

33258 working solution

Replace medium with
staining solution Incubate at 37°C Wash with PBS (optional) Image with fluorescence

microscope

Click to download full resolution via product page

Caption: Workflow for staining the nuclei of live cells with para-iodoHoechst 33258.

Experimental Workflow for Fixed Cell Staining

Fixed Cell Staining Workflow

Grow cells on coverslips Fix with 4% PFA Wash with PBS Permeabilize with
0.1% Triton X-100 Wash with PBS Stain with para-iodoHoechst

33258 Wash with PBS Mount on slide Image with fluorescence
microscope

Click to download full resolution via product page

Caption: Workflow for staining the nuclei of fixed cells with para-iodoHoechst 33258.

DNA Binding Mechanism
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Mechanism of DNA Binding
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Caption: Simplified logical relationship of para-iodoHoechst 33258 binding to DNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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